molecular formula C9H8N2O2 B15291039 Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate

Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate

Cat. No.: B15291039
M. Wt: 176.17 g/mol
InChI Key: CVSPVQPNQJVOOQ-UHFFFAOYSA-N
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Description

Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate is a heterocyclic compound that features a pyrimidine ring attached to a prop-2-ynoate moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The pyrimidine ring is a common structural motif in many biologically active molecules, making this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate typically involves the reaction of pyrimidine derivatives with propargyl esters. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes .

Scientific Research Applications

Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug development.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate
  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
  • Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate

Uniqueness

Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the alkyne moiety allows for additional functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

ethyl 3-pyrimidin-2-ylprop-2-ynoate

InChI

InChI=1S/C9H8N2O2/c1-2-13-9(12)5-4-8-10-6-3-7-11-8/h3,6-7H,2H2,1H3

InChI Key

CVSPVQPNQJVOOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=NC=CC=N1

Origin of Product

United States

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